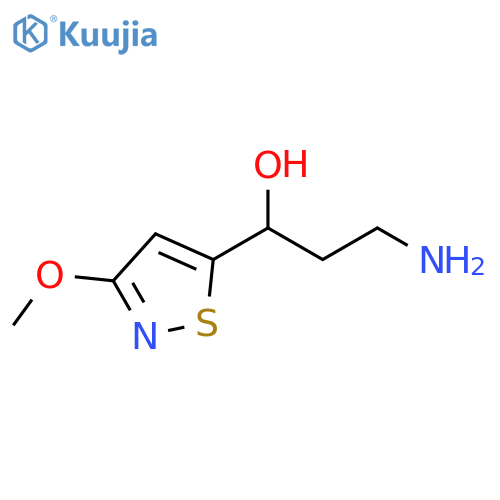Cas no 1995300-17-8 (5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-)
5-イソチアゾールメタノール、α-(2-アミノエチル)-3-メトキシ-は、有機合成や医薬品中間体として重要な化合物です。この化合物は、イソチアゾール骨格にメタノール基とアミノエチル基が結合した構造を持ち、高い反応性と多様な誘導体化の可能性を特徴とします。特に、3位のメトキシ基が電子効果を調整し、求核試薬との反応を促進する点が注目されます。アミノエチル基はさらに反応サイトを提供し、生体活性分子の構築に有用です。この化合物は、医薬品開発における中間体として、または機能性材料の合成前駆体としての応用が期待されます。

1995300-17-8 structure
商品名:5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-
- 1995300-17-8
- 3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol
- EN300-683477
-
- インチ: 1S/C7H12N2O2S/c1-11-7-4-6(12-9-7)5(10)2-3-8/h4-5,10H,2-3,8H2,1H3
- InChIKey: QFDBTYBWJFRLRF-UHFFFAOYSA-N
- ほほえんだ: S1C(C(CCN)O)=CC(OC)=N1
計算された属性
- せいみつぶんしりょう: 188.06194880g/mol
- どういたいしつりょう: 188.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 96.6Ų
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Predicted)
- ふってん: 279.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.13±0.20(Predicted)
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683477-0.05g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-683477-0.25g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-683477-0.1g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-683477-0.5g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-683477-2.5g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-683477-1.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-683477-5.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-683477-10.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 10.0g |
$4729.0 | 2023-03-10 |
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
1995300-17-8 (5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
